molecular formula C11H9NO B1322582 2-(Quinolin-4-YL)acetaldehyde CAS No. 545423-96-9

2-(Quinolin-4-YL)acetaldehyde

Cat. No.: B1322582
CAS No.: 545423-96-9
M. Wt: 171.19 g/mol
InChI Key: NCRPQHAAUCSUHV-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Organic Synthesis and Chemical Space

The quinoline moiety, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and materials science. nih.govfrontiersin.org Its aromatic nature and the presence of a nitrogen atom confer specific electronic properties, making it a versatile building block in organic synthesis. frontiersin.org The quinoline ring system can be functionalized at various positions, allowing for the creation of a vast chemical space with a wide range of pharmacological and material properties. frontiersin.orgnih.gov

Quinoline derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govpharmascitech.comchemrj.org The ability of the quinoline ring to undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, further enhances its utility as a starting material for complex molecular architectures. frontiersin.org

Strategic Position of the Acetaldehyde (B116499) Functional Group for Chemical Transformations

The acetaldehyde functional group (-CH₂CHO) attached to the 4-position of the quinoline ring in 2-(Quinolin-4-YL)acetaldehyde is highly significant for chemical transformations. Aldehydes are characterized by the presence of a carbonyl group (C=O) at the end of a carbon chain, making them highly reactive. solubilityofthings.comwikipedia.org The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, which is a fundamental reaction in organic synthesis. solubilityofthings.comiitk.ac.in

This reactivity allows the acetaldehyde group to participate in a wide array of chemical reactions, including:

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid. solubilityofthings.com

Reduction: Reduction of the aldehyde yields the primary alcohol, 2-(quinolin-4-yl)ethanol (B1625883). solubilityofthings.com

Nucleophilic Addition Reactions: The carbonyl group can react with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds and create more complex structures. wikipedia.orgwikipedia.org

Condensation Reactions: Aldehydes can undergo condensation reactions with amines to form imines and with other carbonyl compounds in aldol-type reactions. wikipedia.orghumanjournals.com

The strategic placement of this reactive group on the quinoline scaffold provides a powerful handle for chemists to introduce further complexity and diversity into quinoline-based molecules.

Overview of Research Trajectories for this compound and Analogues

Research involving this compound and its analogues has explored various synthetic pathways and potential applications. Synthetic efforts have focused on developing efficient methods for its preparation, often as a key intermediate for more complex target molecules. researchgate.neticm.edu.pl For instance, it can be a precursor in the synthesis of dynemicin analogues, which are compounds with potential anticancer activity. researchgate.net

Studies on analogues, such as derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, have investigated their potential as plant growth stimulants, highlighting the diverse applications of quinoline-based structures. medicine.dp.ua The investigation of related compounds like 2-(1H-indol-4-yl)acetaldehyde further underscores the interest in heterocyclic aldehydes as building blocks for pharmacologically active agents. evitachem.com The reactivity of the aldehyde group allows for the synthesis of a wide range of derivatives, which are then screened for various biological activities.

Data Tables

Table 1: Physicochemical Properties of Related Aldehydes

PropertyAcetaldehydeThis compound
Molecular Formula C₂H₄O pcc.euC₁₁H₉NO chemicalbook.com
Molecular Weight 44.05 g/mol pcc.eu171.19 g/mol crysdotllc.com
Appearance Colorless liquid pcc.euData not available
Boiling Point 20.8 °C iitk.ac.inData not available
Melting Point -123.5 °C iitk.ac.inData not available
CAS Number 75-07-0 pcc.eu545423-96-9 chemicalbook.com

Table 2: Common Reactions of the Acetaldehyde Functional Group

Reaction TypeReagentsMajor Product Type
Oxidation Oxidizing agents (e.g., KMnO₄)Carboxylic Acid solubilityofthings.com
Reduction Reducing agents (e.g., NaBH₄)Primary Alcohol solubilityofthings.com
Nucleophilic Addition Grignard reagents, OrganolithiumsSecondary Alcohol wikipedia.org
Condensation AminesImine wikipedia.org
Aldol (B89426) Reaction Enolatesβ-Hydroxycarbonyl wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-4-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPQHAAUCSUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627139
Record name (Quinolin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545423-96-9
Record name (Quinolin-4-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Mechanistic Pathways for Quinoline Acetaldehyde Formation

Detailed Mechanistic Elucidation of Acetaldehyde-Involved Quinoline (B57606) Annulations

Classic and modern synthetic methods utilize acetaldehyde (B116499) or its equivalents to construct the pyridine (B92270) ring portion of the quinoline scaffold. The Doebner-von Miller and Friedländer syntheses are prominent examples.

The Doebner-von Miller reaction is a modification of the Skraup synthesis and typically involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone. This unsaturated carbonyl compound can be formed in situ from the acid-catalyzed self-condensation of two acetaldehyde molecules to form crotonaldehyde (B89634). The mechanism proceeds through several key steps:

Michael Addition : The aniline acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated aldehyde (e.g., crotonaldehyde). pharmaguideline.com

Cyclization : The resulting amino aldehyde undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to form a dihydroquinoline intermediate.

Oxidation : The dihydroquinoline is then oxidized to the aromatic quinoline ring system. The oxidizing agent can be another molecule of the Schiff's base intermediate acting as a hydride acceptor. youtube.com

The Friedländer synthesis offers a more direct route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as acetaldehyde. pharmaguideline.com The mechanism is generally base- or acid-catalyzed and involves:

Aldol-type Condensation : Formation of a Schiff's base between the aniline and the second carbonyl component is a key step. pharmaguideline.com This is followed by an intramolecular aldol-type condensation.

Dehydration : The resulting cyclic alcohol readily dehydrates under the reaction conditions to yield the final quinoline product.

More contemporary methods, such as visible-light-induced photoxidation-Povarov cascade reactions, also incorporate acetaldehyde. In one such process, an in-situ formed N-arylaldimine reacts with acetaldehyde, leading to the quinoline product after oxidative dehydroaromatization. mdpi.com

Table 1: Key Acetaldehyde-Involved Quinoline Annulations
Reaction NameKey ReactantsCore Mechanistic StepsTypical Product
Doebner-von MillerAniline, Acetaldehyde (forms crotonaldehyde in situ)Michael Addition, Cyclization, Dehydration, OxidationSubstituted Quinolines
Friedländer2-Aminobenzaldehyde, AcetaldehydeAldol (B89426) Condensation, Cyclodehydration2-Substituted Quinolines
Povarov CascadeN-arylaldimine, AcetaldehydePovarov Process, Oxidative DehydroaromatizationSubstituted Quinolines

Investigation of Radical Intermediates and Pathways (e.g., Iminyl Radical Cyclization)

While many classic quinoline syntheses proceed through ionic mechanisms, radical pathways have emerged as powerful alternatives for constructing the quinoline core. These methods often offer unique reactivity and access to differently substituted products. nih.gov

Iminyl radical cyclization is a significant strategy in nitrogen-centered radical chemistry. nsf.gov In the context of quinoline synthesis, an iminyl radical can be generated from precursors like O-aryloximes or through single-electron transfer (SET) processes. mdpi.comnsf.gov The general pathway involves:

Radical Generation : An iminyl radical is formed. For instance, visible light can promote the formation of a bromine radical from N-bromosuccinamide (NBS), which then abstracts a hydrogen to generate a radical imine. nih.gov Alternatively, a photoredox catalyst can induce a SET event to generate a radical cation from a precursor like a 2-vinylarylimine. mdpi.com

Cyclization : The highly reactive iminyl radical undergoes an intramolecular cyclization, typically a 5-exo-trig or 6-endo-trig cyclization, onto a nearby aromatic ring or alkene. nih.gov

Rearomatization : The resulting cyclic radical intermediate is then oxidized to form the stable, aromatic quinoline ring, completing the synthesis.

These radical-based methods are advantageous as they often proceed under mild conditions and can tolerate a wide range of functional groups. The specific intermediates and pathways can be elucidated through mechanistic studies, including trapping experiments and computational analysis.

Analysis of Cascade Reactions and Tandem Processes in Quinoline Formation

Cascade, or tandem, reactions provide an efficient and atom-economical approach to synthesizing complex molecules like quinolines from simple starting materials in a single operation. rsc.org These processes involve a sequence of intramolecular and intermolecular reactions where the product of one step becomes the substrate for the next.

Several cascade strategies for quinoline synthesis involving aldehydes have been developed:

Carbocatalytic Cascade : A reaction between 2-vinyl anilines and aldehydes can proceed through a cascade of condensation, electrocyclization, and dehydrogenation to afford polysubstituted quinolines. mdpi.com

Three-Component Reactions : Anilines, alkynes, and aldehydes can be combined in a cascade cyclization to form quinolines. rsc.org Similarly, iron-catalyzed three-component coupling-cycloisomerization reactions offer another route. organic-chemistry.org

Oxidative Annulation : A palladium-catalyzed process can start with the oxidation of an allyl alcohol to an α,β-unsaturated aldehyde, which then reacts with an aniline in a cascade sequence to form the quinoline ring. mdpi.com

These cascade reactions are characterized by their efficiency in building molecular complexity. The reaction mechanism often involves a series of interconnected steps, such as imine formation, Michael addition, cyclization, and aromatization, all occurring in one pot without the isolation of intermediates. rsc.orgorganic-chemistry.org

Table 2: Examples of Cascade Processes in Quinoline Synthesis
Cascade TypeStarting MaterialsKey Mechanistic EventsCatalyst/Conditions
Carbocatalytic2-Vinyl Aniline, AldehydeCondensation, Electrocyclization, DehydrogenationCarbocatalyst
Three-Component CouplingAniline, Alkyne, AldehydeCoupling, CyclizationIron or other transition metals
Oxidative AnnulationAniline, Allyl AlcoholOxidation, Condensation, CyclizationPalladium catalyst

Characterization and Role of Key Intermediates (e.g., Schiff's Bases, Enamines, Iminium Intermediates)

The formation of quinolines from aldehydes and anilines proceeds through several well-characterized, yet transient, intermediates that are crucial for the reaction pathway.

Schiff's Bases (Imines) : The condensation of a primary amine (like aniline) with an aldehyde is a fundamental step in many quinoline syntheses, including the Doebner-von Miller and Friedländer reactions. pharmaguideline.commdpi.com This reaction forms a Schiff's base, or imine (C=N), which is a key electrophilic intermediate. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent dehydration. libretexts.org The formation of this C=N bond is essential for the subsequent cyclization steps. bepls.com

Enamines : Enamines are vinylamines and are tautomeric isomers of imines. researchgate.net They are rich in electrons and can act as powerful nucleophiles. In some quinoline syntheses, an enamine intermediate, formed from a carbonyl compound like acetaldehyde, can attack an electrophilic iminium ion in a Mannich-like or Michael-type addition, which is a key C-C bond-forming step in the construction of the pyridine ring. mdpi.com

Iminium Intermediates : An iminium ion is formed by the protonation of an imine. libretexts.org This protonation significantly increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. In acid-catalyzed quinoline syntheses, the formation of an iminium intermediate is often the rate-determining step, activating the substrate for intramolecular cyclization onto the electron-rich aromatic ring of the aniline moiety.

The interplay between these intermediates—the formation of a Schiff's base, its potential tautomerization to an enamine, and its activation via protonation to an iminium ion—governs the course of many classical and modern quinoline syntheses.

Reactivity and Chemical Transformations of 2 Quinolin 4 Yl Acetaldehyde and Its Derivatives

Transformations of the Acetaldehyde (B116499) Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, susceptible to a wide array of transformations. These reactions allow for the elaboration of the side chain, leading to a variety of derivative compounds with potential applications in medicinal and materials chemistry.

The aldehyde group of 2-(quinolin-4-yl)acetaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (KMnO4) and chromic acid to milder, more selective reagents. youtube.com The choice of oxidant is often dictated by the presence of other sensitive functional groups within the molecule. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are typically used for partial oxidation to aldehydes from alcohols, while stronger agents ensure the complete conversion to the carboxylic acid. youtube.com

The general scheme for this oxidation is as follows: This compound → 2-(Quinolin-4-yl)acetic acid

Furthermore, the resulting carboxylic acid can be converted to its corresponding esters through Fischer esterification or by conversion to an acyl halide followed by reaction with an alcohol. Oxidative esterification offers a more direct route from the aldehyde to the ester, bypassing the isolation of the carboxylic acid. semanticscholar.org

Table 1: Representative Oxidation Reactions of Aldehydes

Oxidizing SystemProduct TypeNotes
KMnO4, H2CrO4 (Jones Reagent)Carboxylic AcidStrong, non-selective oxidizing agents. youtube.com
H2O2 catalyzed by Co4HP2Mo15V3O62Carboxylic Acid/EsterAn efficient and environmentally friendly method. semanticscholar.org
Metal-free catalytic systemsEster (Oxidative Esterification)Provides a direct route from aldehyde to ester. semanticscholar.org

The aldehyde functional group is readily reduced to a primary alcohol, 2-(quinolin-4-yl)ethanol (B1625883). This transformation can be achieved using various reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose, with NaBH4 being the milder and more chemoselective of the two.

For a more complete reduction of the aldehyde group to a hydrocarbon (deoxygenation), yielding 4-ethylquinoline, more rigorous methods are required. organic-chemistry.org Classic named reactions for this transformation include the Wolff-Kishner and Clemmensen reductions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. The Clemmensen reduction utilizes zinc amalgam in concentrated hydrochloric acid. Modern methods, such as catalytic hydrosilylation, offer milder conditions for deoxygenation. organic-chemistry.org

Table 2: Reduction Pathways for this compound

Reagent/MethodProductFunctional Group Transformation
Sodium Borohydride (NaBH4)2-(Quinolin-4-yl)ethanolAldehyde → Primary Alcohol
Lithium Aluminum Hydride (LiAlH4)2-(Quinolin-4-yl)ethanolAldehyde → Primary Alcohol
Wolff-Kishner Reduction4-EthylquinolineAldehyde → Alkane
Clemmensen Reduction4-EthylquinolineAldehyde → Alkane

The α-carbon to the aldehyde group in this compound has acidic protons, allowing it to act as a nucleophile in its enolate form. This enables it to participate in aldol (B89426) condensation reactions, potentially dimerizing or reacting with other carbonyl compounds.

More significantly, the electrophilic carbonyl carbon of the aldehyde is a prime target for nucleophilic attack. The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.org This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. wikipedia.org

For example, reacting this compound with malonic acid in the presence of pyridine (B92270) (the Doebner modification) would be expected to yield 4-(quinolin-4-yl)but-2-enoic acid after dehydration and decarboxylation. wikipedia.org

General Knoevenagel Condensation Scheme: this compound + Z-CH2-Z' → (Quinolin-4-yl)-CH=C(Z)-Z'

Here, Z and Z' represent electron-withdrawing groups such as -COOH, -CN, or -COR.

Aldehydes characteristically undergo nucleophilic addition reactions. One such reaction is the formation of a bisulfite adduct upon treatment with an aqueous solution of sodium bisulfite. researchgate.netosti.gov This reaction involves the nucleophilic attack of the bisulfite ion on the electrophilic carbonyl carbon of the aldehyde.

The reaction is reversible and the aldehyde can be regenerated from the adduct by treating it with either acid or base. google.com This property is often exploited for the purification and separation of aldehydes from other organic compounds. google.com The formation of a solid bisulfite adduct can effectively remove the aldehyde from a solution containing non-carbonyl impurities.

Reactivity of the Quinoline (B57606) Heterocycle and its Influence on the Acetaldehyde Moiety

The quinoline ring is a defining feature of the molecule, exerting a significant electronic influence on the acetaldehyde side chain. Quinoline is a heteroaromatic system, and the nitrogen atom is more electronegative than carbon, leading to a polarization of electron density within the ring system. allresearchjournal.com

The quinoline moiety, particularly when attached at the 4-position, acts as an electron-withdrawing group. This inductive effect deactivates the α-carbon of the acetaldehyde moiety, making its protons less acidic compared to those in a simple alkyl aldehyde. However, the primary electronic effect on the aldehyde functional group itself is the enhancement of the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the quinoline ring pulls electron density away from the aldehyde group, making the carbonyl carbon more susceptible to attack by nucleophiles. This enhanced reactivity is beneficial in reactions such as the Knoevenagel condensation and the formation of various adducts.

Conversely, the acetaldehyde group influences the reactivity of the quinoline ring. As a deactivating, meta-directing group (in the context of electrophilic aromatic substitution on a benzene (B151609) ring), the -(CH2CHO) side chain would be expected to disfavor electrophilic attack on the carbocyclic (benzene) part of the quinoline system.

Stereoselective Transformations and Chiral Pool Syntheses Involving Related Scaffolds

While specific examples of stereoselective transformations involving this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis are highly applicable to this scaffold. The development of chiral catalysts for reactions involving aldehydes is a mature field of organic chemistry.

For instance, enantioselective aldol reactions using chiral catalysts, such as prolinol derivatives, have been successfully applied to acetaldehyde and various electrophiles. scispace.com Such methodologies could be adapted to this compound to produce chiral β-hydroxy aldehyde products. Similarly, stereoselective reductions of the aldehyde to a chiral alcohol or additions of organometallic reagents can be achieved using chiral ligands or auxiliaries.

Quinoline derivatives themselves are prominent in chiral pool synthesis and as ligands in asymmetric catalysis. The quinoline core is found in the Cinchona alkaloids (e.g., quinine (B1679958) and quinidine), which are foundational chiral catalysts and ligands for a multitude of stereoselective reactions, including asymmetric dihydroxylation and aminohydroxylation. This precedent highlights the potential for developing chiral transformations centered on the quinoline scaffold present in this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization of 2 Quinolin 4 Yl Acetaldehyde

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

No published ¹H NMR, ¹³C NMR, or 2D NMR spectra or peak assignment data for 2-(Quinolin-4-YL)acetaldehyde were found. This type of analysis would be essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom, and their connectivity.

Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Formula Determination and Fragmentation Analysis

Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass and molecular formula confirmation, and fragmentation patterns from techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), are not available in the reviewed literature for this compound.

Infrared Spectroscopy (IR, FT-IR) for Functional Group Identification

An experimental infrared (IR) or Fourier-transform infrared (FT-IR) spectrum for this compound, which would identify characteristic vibrational frequencies of its functional groups (such as the aldehyde C=O and C-H stretches, and the quinoline (B57606) ring vibrations), has not been published in the sources accessed. For comparison, studies on the related compound quinoline-4-carbaldehyde (B127539) have been performed, but this data is not directly applicable. nih.gov

X-ray Crystallography for Solid-State Structure Determination

There is no evidence to suggest that the single-crystal X-ray diffraction structure of this compound has been determined. This analysis would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Properties

No UV-Visible absorption or photoluminescence spectra for this compound could be located. This analysis would provide insight into the electronic transitions and photophysical properties of the molecule.

Computational and Theoretical Investigations of 2 Quinolin 4 Yl Acetaldehyde

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. duke.edu It is widely employed to determine optimized molecular geometry, electronic properties, and reactivity parameters for organic compounds, including quinoline (B57606) derivatives. nih.govdntb.gov.ua For a molecule like 2-(Quinolin-4-YL)acetaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or 6-311G(d,p), would provide fundamental insights into its structural and electronic nature. ijpras.comrjptonline.org

The process begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). researchgate.net From this optimized structure, a variety of electronic properties can be calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

Further analysis includes the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface is used to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. rjptonline.orgmdpi.com For this compound, the MEP map would likely show electron-rich regions (negative potential) around the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group, indicating sites for electrophilic interaction. mdpi.com Electron-deficient regions (positive potential) would be expected around the hydrogen atoms. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.comrsc.org These parameters help in understanding the molecule's stability and reactivity profile. rsc.org

Table 1: Theoretical Parameters Typically Calculated via DFT for Quinoline Derivatives

ParameterDescriptionTypical Method
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.B3LYP/6-31G(d,p)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT Calculation
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT Calculation
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.DFT Calculation
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack.DFT Calculation
Global Reactivity DescriptorsIncludes chemical hardness, potential, and electrophilicity index to quantify reactivity.Derived from HOMO/LUMO energies

Molecular Docking and Simulation Approaches for Ligand-Receptor Interactions (focused on structural aspects)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for understanding ligand-receptor interactions at a molecular level. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target to evaluate its binding affinity and interaction patterns. Quinoline derivatives have been studied as inhibitors for various targets, including kinases, reverse transcriptase, and receptors involved in cancer and infectious diseases. mdpi.comnih.govscielo.br

The docking process generates a "pose," which is a specific conformation of the ligand in the binding pocket, and a scoring function estimates the binding affinity. nih.gov Analysis of the docked pose reveals crucial structural interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. nih.gov

Following docking, Molecular Dynamics (MD) simulations are often performed to study the stability of the ligand-receptor complex over time. mdpi.comnih.gov An MD simulation provides a dynamic view of the complex, allowing researchers to assess the flexibility of the protein, the stability of the ligand's binding pose, and the persistence of key interactions identified in the docking study. mdpi.com The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. mdpi.com

For a compound like this compound, the quinoline ring could participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine), while the aldehyde group could act as a hydrogen bond acceptor. The specific interactions would depend entirely on the topology and amino acid composition of the target protein's active site. nih.govnih.gov

Table 2: Common Interactions in Ligand-Receptor Docking Studies of Quinoline Derivatives

Interaction TypeDescriptionPotential Involving this compound
Hydrogen BondingInteraction between a hydrogen atom and an electronegative atom like O or N.Aldehyde oxygen as an acceptor; Quinoline nitrogen as an acceptor.
Hydrophobic InteractionsInteractions between nonpolar regions of the ligand and receptor.The aromatic quinoline ring system with hydrophobic pockets of the receptor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The quinoline ring with aromatic amino acid residues (e.g., Phe, Tyr, Trp).
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Overall molecule surface with the receptor's binding pocket.

Computational Synthesis Design and Retrosynthetic Analysis

Computational tools can aid in the design of synthetic pathways for novel molecules. Retrosynthetic analysis is a technique where a target molecule is conceptually broken down into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. actascientific.com

For this compound, a retrosynthetic analysis could propose several potential pathways based on established quinoline synthesis methods. One common strategy is the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.org

A plausible retrosynthetic disconnection for this compound is shown below:

Disconnect 1 (C-C bond of the side chain): The primary disconnection could be at the bond between the quinoline ring and the acetaldehyde (B116499) side chain. This approach, however, is less common for primary synthesis and more relevant for functional group interconversion.

Disconnect 2 (Building the quinoline ring): A more fundamental approach is to deconstruct the quinoline ring itself. Applying a Friedländer-type disconnection would break the ring into two components: an ortho-amino benzaldehyde (B42025) derivative and a 4-carbon carbonyl compound. Specifically, this could involve a precursor like 2-aminobenzaldehyde (B1207257) and 3-oxobutanal or a protected equivalent.

Disconnect 3 (Doebner Reaction): Another powerful method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction, which involves an aniline (B41778), an aldehyde, and pyruvic acid. acs.orgnih.gov While this would not directly yield the target molecule, the resulting quinoline-4-carboxylic acid could be a key intermediate, which could then be converted to this compound through a series of standard organic reactions (e.g., reduction to an alcohol, oxidation to the aldehyde).

Computational chemistry can evaluate the feasibility of these proposed routes by calculating reaction energies, activation barriers, and thermodynamic properties of intermediates and transition states, helping to identify the most promising synthetic strategy before undertaking laboratory work.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the structural features of molecules with their physicochemical properties. mdpi.comresearchgate.net These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to create an equation that predicts a specific property. neliti.comresearchgate.net

To develop a QSPR model for properties related to this compound, one would first need a dataset of quinoline derivatives with experimentally measured values for the property of interest (e.g., solubility, melting point, or a specific biological activity). neliti.com

Next, a large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, polarizability, charges on atoms (derived from DFT calculations). researchgate.net

Statistical methods are then used to select the most relevant descriptors and build a predictive model. frontiersin.org A robust QSPR model can be used to predict the properties of new, untested compounds like this compound, thereby guiding the design of molecules with desired characteristics and prioritizing synthetic efforts. mdpi.comneliti.com

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

Descriptor CategoryExample DescriptorProperty It May Correlate With
Constitutional (1D)Molecular Weight (MW)Boiling point, density
Topological (2D)Wiener IndexMolecular branching, viscosity
Geometrical (3D)Solvent Accessible Surface Area (SASA)Solubility, bioavailability
PhysicochemicalLogP (Octanol-water partition coefficient)Lipophilicity, membrane permeability
Quantum ChemicalHOMO-LUMO Energy GapReactivity, photostability

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Quinine-Derived Analogues and Natural Product Mimics

The quinoline (B57606) core is famously present in cinchona alkaloids like quinine (B1679958), which have served as foundational models for the development of numerous synthetic drugs, particularly antimalarials such as chloroquine (B1663885) and mefloquine. nih.gov The structural motif of 2-(Quinolin-4-YL)acetaldehyde makes it an attractive starting point for creating analogues of these biologically significant molecules. The aldehyde group can be used to construct the side chains characteristic of quinine and its derivatives.

Research has demonstrated the use of related quinoline structures in the synthesis of complex natural product analogues. For instance, a stereoselective synthesis of simplified Dynemicin analogues, a class of potent enediyne antibiotics, utilized a 2-(quinolin-4-yl)propane-1,3-diol derivative as a key chiral building block. researchgate.net This highlights the utility of the quinoline-4-yl core in constructing intricate architectures that mimic natural products. This compound serves as a direct precursor for such syntheses, where the aldehyde can undergo reactions like aldol (B89426) additions, Wittig reactions, or reductive aminations to build the necessary side-chain complexity, thereby generating novel quinine-derived analogues and other natural product mimics.

Intermediate in Multi-Step Heterocyclic Synthesis

The reactivity of the aldehyde in this compound makes it a key participant in multi-step and multi-component reactions (MCRs) for the synthesis of diverse heterocyclic systems. windows.net MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more reactants, which aligns with the principles of green chemistry. nih.gov

The aldehyde can act as an electrophile, reacting with various nucleophiles to initiate a cascade of reactions leading to new ring systems. For example, it can undergo condensation with active methylene (B1212753) compounds, followed by intramolecular cyclization to form new heterocyclic rings fused or attached to the quinoline core. nih.gov Synthetic strategies such as Knoevenagel condensation, followed by Michael addition and intramolecular cyclocondensation, are common pathways where an aldehyde is a crucial component for building complex heterocycles. nih.gov The integration of the quinoline moiety from this compound into these complex structures is of significant interest due to the wide range of biological activities associated with quinoline-containing compounds. mdpi.commdpi.com

Scaffold for the Construction of Substituted Quinoline Derivatives and Other Fused Heterocycles

The quinoline ring system is a fundamental scaffold that can be extensively modified to produce a vast library of derivatives. nih.govnih.gov this compound provides a pre-built quinoline core with a reactive handle at the 4-position, allowing for the straightforward introduction of various substituents. The aldehyde functionality can be transformed into a multitude of other groups, such as alcohols, alkenes, amines, and carboxylic acids, each serving as a potential anchor for further diversification.

Moreover, the quinoline nucleus itself can participate in annulation reactions to form fused heterocyclic systems. Quinoline derivatives have been shown to be useful starting materials for synthesizing a wide variety of polynuclear heterocycles, including systems with three- to seven-membered rings fused to the core structure. researchgate.net The synthesis of these fused systems often involves the functionalization of the quinoline ring, followed by cyclization reactions. The presence of the acetaldehyde (B116499) side chain can influence the regioselectivity of these reactions or be modified to participate directly in the ring-forming step.

Several synthetic methods have been developed for creating substituted and fused quinolines, underscoring the importance of this scaffold.

Synthetic MethodDescriptionReactants ExampleProduct Type
Doebner-von Miller Reaction Condensation of an aniline (B41778) with α,β-unsaturated carbonyl compounds. nih.govAniline, Acetaldehyde2- and 4-methylquinolines nih.gov
Gould-Jacobs Reaction Aniline reacts with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization, hydrolysis, and decarboxylation. mdpi.comAnilines, Diethyl 2-(ethoxymethylene)malonate4-Hydroxyquinolines mdpi.com
[4+2] Annulation Cycloaddition reactions, for example, using 2-azidobenzaldehydes with various dienophiles. mdpi.com2-Azidobenzaldehydes, Alkynes/AlkenesSubstituted Quinolines mdpi.com
Multi-Component Reactions (MCRs) One-pot synthesis involving three or more components to build the quinoline ring system. researchgate.netAniline, Aldehyde, Alkyne2,4-Disubstituted Quinolines researchgate.net
Vilsmeier-Haack Reaction Formylation of active methylene compounds, which can be used to build heterocyclic systems onto a quinoline core. nih.govQuinoline hydrazonesPyrazole-pyridine-based quinoline hybrids nih.gov

These established synthetic routes for modifying the quinoline scaffold highlight the potential of this compound as a versatile starting material for generating novel and complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Future Research Directions and Emerging Opportunities

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

The development of efficient and selective synthetic routes to 2-(Quinolin-4-YL)acetaldehyde and its derivatives is a primary area for future research. While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, provide access to the core scaffold, achieving specific substitution patterns with high control remains a challenge. Future efforts are expected to focus on the following areas:

Controlled Oxidation of 2-(Quinolin-4-yl)ethanol (B1625883): A promising and direct route to this compound involves the selective oxidation of the corresponding primary alcohol, 2-(quinolin-4-yl)ethanol. Research in this area should focus on the development of mild and highly selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The use of modern catalytic systems, including transition-metal catalysts and enzymatic transformations, could offer high yields and selectivities under environmentally benign conditions.

Partial Reduction of Quinolin-4-ylacetic Acid Derivatives: Another viable strategy is the partial reduction of quinolin-4-ylacetic acid or its derivatives (e.g., esters, acid chlorides). The development of chemoselective reducing agents that can convert the carboxylic acid functionality to an aldehyde without affecting the quinoline ring is crucial. This could involve the use of specialized hydride reagents or catalytic hydrogenation under carefully controlled conditions.

Asymmetric Synthesis for Chiral Analogs: Introducing chirality into the acetaldehyde (B116499) side chain would open up new avenues for creating stereochemically defined molecules. Future research should explore the development of asymmetric synthetic methods to produce enantiomerically pure derivatives of this compound. This could involve the use of chiral catalysts, auxiliaries, or organocatalysis to control the stereochemistry of key bond-forming reactions.

A summary of potential synthetic strategies is presented in the table below.

Starting MaterialReaction TypeKey Research Focus
2-(Quinolin-4-yl)ethanolOxidationDevelopment of mild and selective oxidizing agents; exploration of catalytic methods.
Quinolin-4-ylacetic acidReductionIdentification of chemoselective reducing agents; optimization of reaction conditions.
4-Substituted quinolineC-C bond formationDevelopment of novel cross-coupling strategies; exploration of regioselective functionalization.

Exploration of Novel Reactivity Patterns for the Acetaldehyde Moiety in Quinoline Systems

The acetaldehyde moiety attached to the quinoline ring at the 4-position is expected to exhibit a rich and diverse reactivity, providing a platform for the synthesis of a wide range of novel quinoline derivatives. Future research should aim to systematically explore these reactivity patterns.

Condensation Reactions: The aldehyde group is highly susceptible to condensation reactions with various nucleophiles. Investigating reactions such as the aldol (B89426) condensation, Knoevenagel condensation, and Wittig reaction would provide access to a plethora of new compounds with extended conjugation and diverse functional groups. The electronic properties of the quinoline ring are likely to influence the reactivity of the aldehyde, and studying these effects will be a key research area.

Cyclization Reactions: The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic quinoline nitrogen (in its protonated form or through its pi-system), makes it an ideal candidate for intramolecular and intermolecular cyclization reactions. Exploration of reactions leading to the formation of new fused heterocyclic systems containing the quinoline core will be a significant area of investigation.

Reactions with N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are versatile catalysts that can mediate a variety of transformations of aldehydes. Investigating the reactivity of this compound in the presence of NHCs could lead to the discovery of novel reaction pathways, such as the benzoin (B196080) condensation, Stetter reaction, and various annulation reactions, further expanding the synthetic utility of this compound.

The following table outlines potential areas of reactivity exploration.

Reaction TypePotential ProductsResearch Focus
Aldol Condensationβ-Hydroxy aldehydes/ketones, α,β-unsaturated aldehydes/ketonesInvestigating the influence of the quinoline ring on reactivity and stereoselectivity.
Wittig ReactionAlkenyl-substituted quinolinesSynthesis of conjugated systems with potential optical and electronic properties.
Pictet-Spengler ReactionFused heterocyclic systemsDevelopment of novel routes to complex polycyclic aromatic compounds.
Umpolung with NHCsAcyl anion equivalents for further functionalizationExploring new catalytic transformations and their mechanisms.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

To gain a deeper understanding of the synthesis and reactivity of this compound, the application of advanced in situ spectroscopic techniques is paramount. These techniques allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction mechanisms.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions in real-time. By setting up a reaction directly in an NMR tube, it is possible to track the disappearance of starting materials and the appearance of products, as well as to detect any short-lived intermediates. This would be particularly valuable for optimizing reaction conditions for the synthesis of this compound and for studying the kinetics of its subsequent reactions.

In Situ FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy provides real-time information about the changes in functional groups during a chemical reaction. The characteristic carbonyl stretch of the aldehyde group in this compound would serve as an excellent spectroscopic handle for monitoring its formation and consumption. This technique can provide valuable kinetic data and insights into reaction mechanisms.

The application of these techniques is summarized in the table below.

TechniqueInformation GainedApplication in this compound Research
In Situ NMRReaction kinetics, identification of intermediates, structural elucidation.Monitoring the oxidation of 2-(quinolin-4-yl)ethanol or the reduction of quinolin-4-ylacetic acid; studying the mechanism of condensation and cyclization reactions.
In Situ FTIRReal-time concentration profiles of reactants, intermediates, and products.Optimizing reaction conditions for synthesis; investigating the kinetics of reactions involving the aldehyde functionality.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes.

Predicting Regio- and Stereoselectivity: Machine learning models can be trained on large datasets of chemical reactions to predict the regio- and stereoselectivity of synthetic transformations. For the synthesis of substituted quinolines, where multiple isomers are often possible, AI tools could be invaluable in predicting the optimal conditions to achieve the desired 4-substituted product.

Reaction Pathway Prediction: AI-powered retrosynthesis tools can propose novel synthetic pathways to a target molecule. By inputting the structure of this compound, these algorithms could suggest innovative and efficient synthetic routes that may not be immediately obvious to a human chemist.

Computational Mechanistic Studies (DFT): Density Functional Theory (DFT) calculations can provide detailed insights into reaction mechanisms, transition state energies, and the electronic properties of molecules. Combining DFT with machine learning can accelerate the screening of potential catalysts and reaction conditions, guiding experimental efforts towards the most promising avenues for the synthesis and functionalization of this compound.

The integration of computational tools is highlighted in the following table.

Computational ToolApplicationPotential Impact
Machine LearningPrediction of reaction outcomes (yield, selectivity).Accelerated optimization of synthetic routes; reduced experimental effort.
AI-driven RetrosynthesisProposal of novel synthetic pathways.Discovery of more efficient and sustainable synthetic methods.
Density Functional Theory (DFT)Elucidation of reaction mechanisms; calculation of molecular properties.Deeper understanding of reactivity; rational design of catalysts and reactants.

Q & A

Basic Synthesis & Optimization

Q: What are the established synthetic routes for 2-(Quinolin-4-YL)acetaldehyde, and how can reaction conditions be optimized to improve yield? A:

  • Key Methods : The Vilsmeier-Haack reaction is a common approach for introducing formyl groups to quinoline derivatives. For this compound, starting with 4-hydroxyquinoline and reacting with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can yield the aldehyde functionality .

  • Optimization : Temperature control (0–5°C during reagent addition) and stoichiometric ratios (1:1.2 quinoline:POCl₃) minimize side products like over-chlorinated intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

  • Data Table :

    ConditionYield (%)Purity (%)
    Room temperature4585
    0–5°C, controlled POCl₃7295

Advanced Synthesis Challenges

Q: How can researchers address instability of the aldehyde group during synthesis? A:

  • Instability Factors : The aldehyde group is prone to oxidation and polymerization. Use inert atmospheres (N₂/Ar) and stabilizing agents like hydroquinone (0.1% w/w) during synthesis .
  • Derivatization : Immediate conversion to Schiff bases (e.g., with hydrazines) preserves reactivity for downstream applications .

Basic Analytical Characterization

Q: What analytical techniques are critical for confirming the structure of this compound? A:

  • NMR : ¹H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 8.5–9.0 ppm for quinoline protons) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 199.2) .
  • X-ray Crystallography : Resolves positional ambiguity of substituents; SHELX software refines crystal structures .

Advanced Structural Analysis

Q: How can crystallographic disorder in the quinoline ring be resolved? A:

  • Crystallography : Use high-resolution data (>1.0 Å) and SHELXL refinement tools. Apply restraints for overlapping atoms and anisotropic displacement parameters .
  • Case Study : For 2-(4-Methylphenyl)quinoline derivatives, partial occupancy modeling resolved rotational disorder in the methyl group .

Biological Activity & Mechanisms

Q: What methodologies are used to study the bioactivity of this compound? A:

  • Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm) .
  • Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Advanced Mechanistic Studies

Q: How can computational modeling predict binding modes of this compound with biological targets? A:

  • Docking : Use AutoDock Vina with protein structures (e.g., AChE PDB: 4EY7). The aldehyde group forms hydrogen bonds with catalytic serine residues .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Reactivity & Derivatization

Q: What strategies enable selective functionalization of the aldehyde group? A:

  • Nucleophilic Additions : React with amines (e.g., benzylamine) to form imines. Use anhydrous conditions (MgSO₄ drying) and catalytic acetic acid .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh₃)₄, K₂CO₃) modify the quinoline ring without affecting the aldehyde .

Stability & Storage

Q: How should this compound be stored to prevent degradation? A:

  • Storage : Under argon at –20°C in amber vials. Add stabilizers (e.g., 0.01% BHT) to inhibit oxidation .
  • Stability Monitoring : Track aldehyde content via HPLC (C18 column, 220 nm) monthly .

Structure-Activity Relationship (SAR) Studies

Q: How do substituents on the quinoline ring influence bioactivity? A:

  • Comparative Analysis : Fluorine at the 2-position (as in 2-(2-Fluoro-4-methylphenyl)acetaldehyde) enhances binding to hydrophobic pockets in enzymes .
  • QSAR Models : Use CoMFA/CoMSIA to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Advanced Data Contradictions

Q: How to reconcile conflicting bioactivity data across studies? A:

  • Meta-Analysis : Normalize data using Z-score scaling. Account for variables like cell line heterogeneity (e.g., MCF-7 vs. HEK293) .
  • Reproducibility : Validate assays with internal controls (e.g., doxorubicin for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.